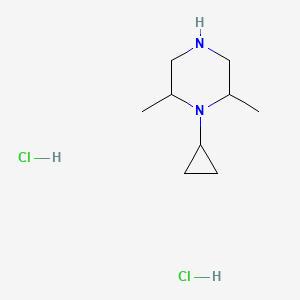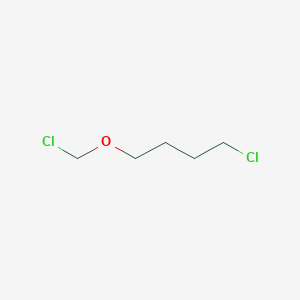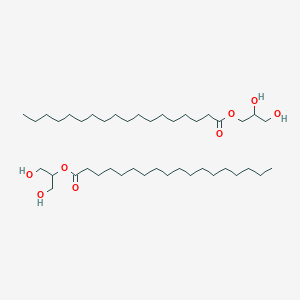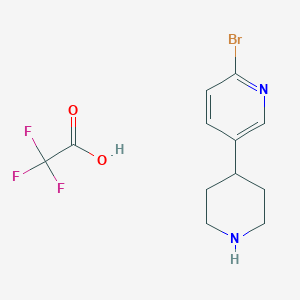![molecular formula C32H30O2 B8234260 (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234260.png)
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-[1,1'-binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol typically involves the Scholl reaction, a powerful tool for the formation of polycyclic aromatic hydrocarbons. This reaction employs a range of oxidants and Lewis acids, such as copper(II) triflate/aluminum chloride, iron(III) chloride, molybdenum(V) chloride, and 2-iodoxybenzoic acid/boron trifluoride etherate . Industrial production methods may involve large-scale Scholl reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of diols.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like bromine or nitric acid.
Aplicaciones Científicas De Investigación
(S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying enantioselective interactions in biological systems.
Mecanismo De Acción
The mechanism of action of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metals, which can then participate in catalytic cycles. These interactions often involve coordination to metal centers, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Similar compounds to (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol include:
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral diphosphine ligand widely used in asymmetric synthesis.
Perylene and its derivatives: These compounds are known for their excellent electronic and optical properties and are used in molecular devices.
The uniqueness of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol lies in its robust axial chirality and its ability to form stable complexes with metals, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-phenyl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-6,11-14,19-20,33-34H,7-10,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCCAEIQKQKTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)C3=CC=CC=C3)O)C4=C5CCCCC5=CC(=C4O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine](/img/structure/B8234199.png)

![Trisodium;2-[(2-oxido-5-sulfophenyl)diazenyl]-3,6-disulfonaphthalene-1,8-diolate](/img/structure/B8234219.png)



![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)






